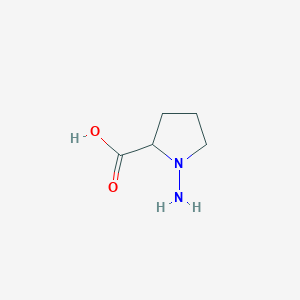

Ácido 1-aminopirrolidin-2-carboxílico

Descripción general

Descripción

1-Aminopyrrolidine-2-carboxylic acid is a compound that falls within the category of amino acids, specifically a β-amino acid with a pyrrolidine ring. While the provided papers do not directly discuss 1-aminopyrrolidine-2-carboxylic acid, they do provide insights into related compounds and their chemistry, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related pyrrolidine compounds often involves the use of cyclic amines such as 3-aminopyrrolidine. For instance, the synthesis of pyridonecarboxylic acids as antibacterial agents involves the reaction of cyclic amines with various substituted naphthyridine carboxylic acids and their esters . Similarly, the synthesis of spin-labelled β-amino acid POAC involves conventional methods followed by resolution and assignment of absolute configuration . These methods could potentially be adapted for the synthesis of 1-aminopyrrolidine-2-carboxylic acid.

Molecular Structure Analysis

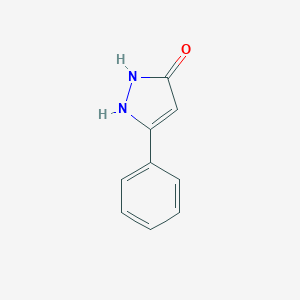

The molecular structure of compounds related to 1-aminopyrrolidine-2-carboxylic acid often features strong intramolecular hydrogen bonds, as seen in the case of 2-aminopyridine-3-carboxylic acid . The presence of amino and carboxylic groups in these compounds facilitates the formation of these hydrogen bonds, which are likely to be a feature in the structure of 1-aminopyrrolidine-2-carboxylic acid as well.

Chemical Reactions Analysis

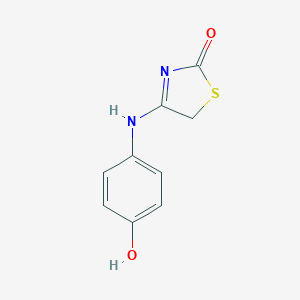

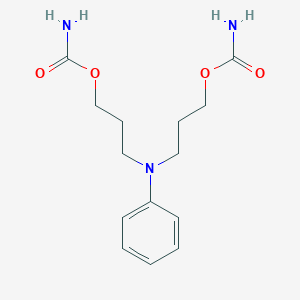

The reactivity of pyrrolidine derivatives can be inferred from the reactions they undergo. For example, 2-arylpyrrolidine-1-carboxamides are synthesized via an acid-catalyzed reaction of ureas with aminophenol . This suggests that 1-aminopyrrolidine-2-carboxylic acid could also participate in acid-catalyzed reactions, potentially leading to the formation of various amides and other derivatives.

Physical and Chemical Properties Analysis

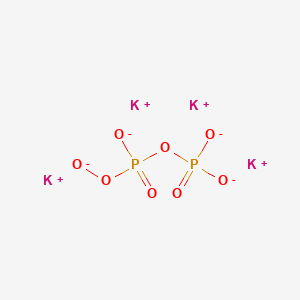

The physical and chemical properties of 1-aminopyrrolidine-2-carboxylic acid can be deduced from the properties of similar compounds. For instance, the molecular adducts of aminopyrimidine and amino-triazole with heterocyclic carboxylic acids show that these compounds can form stable crystalline structures . This implies that 1-aminopyrrolidine-2-carboxylic acid may also form stable crystalline adducts with other compounds. Additionally, the electrogenerated chemiluminescence derivatization reagents for carboxylic acids and amines indicate that 1-aminopyrrolidine-2-carboxylic acid could be derivatized for detection in high-performance liquid chromatography .

Aplicaciones Científicas De Investigación

Síntesis orgánica

Los ácidos carboxílicos, como el ácido 1-aminopirrolidin-2-carboxílico, son compuestos orgánicos versátiles utilizados en la síntesis orgánica . Están involucrados en muchas reacciones importantes, como la sustitución, la eliminación, la oxidación, el acoplamiento, etc .

Nanotecnología

En el campo de la nanotecnología, los ácidos carboxílicos se utilizan como modificadores de superficie para promover la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono . Por ejemplo, los ácidos carboxílicos orgánicos se han utilizado para ayudar a la modificación de la superficie de los nanotubos de carbono de pared múltiple (MWCNT) mediante radiación ultrasónica .

Polímeros y biopolímeros

Los ácidos carboxílicos y sus derivados se utilizan en la producción de polímeros y biopolímeros . Se pueden utilizar como monómeros, aditivos, catalizadores, etc .

Revestimientos y adhesivos

Los ácidos carboxílicos también se utilizan en la producción de revestimientos y adhesivos . Su estructura química, que es altamente polar, los hace activos en reacciones orgánicas y adecuados para estas aplicaciones .

Fármacos farmacéuticos

Los ácidos carboxílicos se utilizan en la síntesis de fármacos farmacéuticos . Por ejemplo, se ha descrito la síntesis de una unidad de 2-aminopirrolidin-1-carboxamidina no reportada, que es una estructura inusual y prometedora

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that this compound belongs to the class of organic compounds known as proline and derivatives .

Biochemical Pathways

1-Aminopyrrolidine-2-carboxylic acid is involved in the proline pathway . Proline is of importance to transcription factors, gene expression, and synthesis of collagen, ornithine, glutamate, arginine, and polyamines .

Propiedades

IUPAC Name |

1-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCUOMVLTQBZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

15265-22-2, 10139-05-6 | |

| Record name | NSC117847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

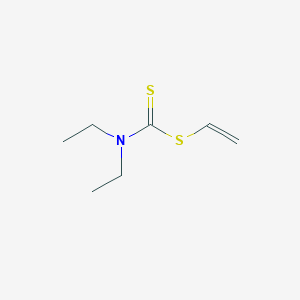

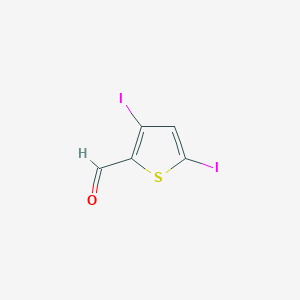

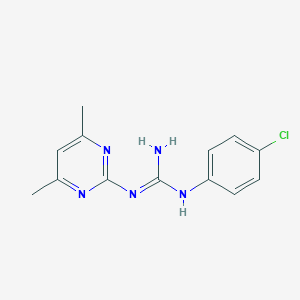

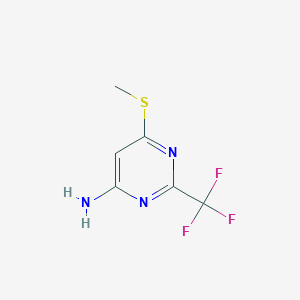

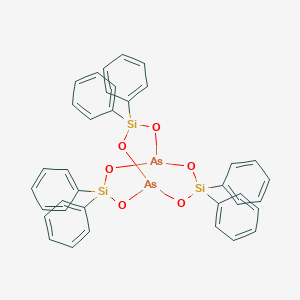

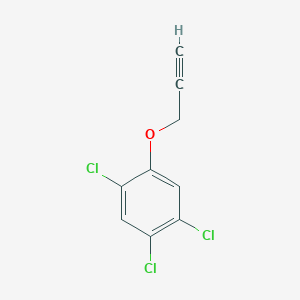

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)